molecular formula C5H9NO4 B1671659 L-glutamic acid CAS No. 56-86-0

L-glutamic acid

Cat. No.: B1671659
CAS No.: 56-86-0
M. Wt: 147.13 g/mol
InChI Key: WHUUTDBJXJRKMK-VKHMYHEASA-N
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Description

L-glutamic acid is an α-amino acid that is used by almost all living beings in the biosynthesis of proteins. It is a non-essential nutrient for humans, meaning that the human body can synthesize enough for its use. This compound is also the most abundant excitatory neurotransmitter in the vertebrate nervous system and serves as the precursor for the synthesis of the inhibitory gamma-aminobutyric acid (GABA) in GABAergic neurons . Its molecular formula is C₅H₉NO₄.

Mechanism of Action

Target of Action

Glutamic acid, also known as glutamate, primarily targets ionotropic and metabotropic glutamate receptors in the brain . These receptors are embedded in the cell membrane of neurons and astrocytes . The ionotropic glutamate receptors include non-NMDA (AMPA and kainate) and NMDA receptors .

Mode of Action

Glutamate interacts with its targets by activating both ionotropic and metabotropic glutamate receptors . The activation of these receptors leads to various changes in the neurons. Instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Biochemical Pathways

Glutamate is involved in several biochemical pathways. It is synthesized from glutamine, α-ketoglutarate, and 5-oxoproline . It serves as a precursor molecule for the synthesis of various metabolites including N-acetyl-L-glutamate, δ-1-Pyrroline-5-carboxylate, β-citrylglutamate, L-γ-glutamyl-L-cysteine . In addition, the excitatory neurotransmitter, N-acetyl-L-aspartyl-L-glutamate, the inhibitory neurotransmitter, γ –aminobutyrate, and the antioxidant, glutathione are also synthesized from glutamate .

Pharmacokinetics

The pharmacokinetics of glutamic acid and its derivatives are complex and can vary depending on the specific compound and the route of administration . For example, a derivative of glutamic acid, acetylglutamine, demonstrated high affinity to organs with high degree of vascularization (lungs and heart) and elimination (kidney) after intravenous and peroral administration .

Result of Action

The action of glutamic acid results in various molecular and cellular effects. It is the most widespread neurotransmitter in brain function, acting as an excitatory neurotransmitter and as a precursor for the synthesis of GABA in GABAergic neurons . It is considered to be nature’s “Brain food” by improving mental capacities; helps speed the healing of ulcers; gives a “lift” from fatigue; helps control alcoholism, schizophrenia and the craving for sugar .

Action Environment

The action, efficacy, and stability of glutamic acid can be influenced by various environmental factors. For example, in plants, glutamate has been found to participate in wound response, pathogen resistance, response and adaptation to abiotic stress (such as salt, cold, heat, and drought), and local stimulation (abiotic or biotic stress)-triggered long distance signaling transduction .

Biochemical Analysis

Biochemical Properties

Glutamic acid interacts with several enzymes, proteins, and other biomolecules. It is an excitatory neurotransmitter that increases the firing of neurons in the human central nervous system . Moreover, it is recognized as a major excitatory neurotransmitter in the human brain and spinal cord . Glutamic acid is also involved in the synthesis of proteins .

Cellular Effects

Glutamic acid has profound effects on various types of cells and cellular processes. It helps nerve cells in the brain send and receive information from other cells . It may be involved in learning and memory . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, glutamic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is synthesized from α-ketoglutarate, an intermediate molecule generated during the Krebs Cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glutamic acid can change over time. The total pool of glutamic acid in the blood is small, due to its rapid uptake and utilization by tissues including muscle and the liver . This indicates the product’s stability and degradation over time.

Dosage Effects in Animal Models

The effects of glutamic acid vary with different dosages in animal models. For instance, large dosages of monosodium glutamate (MSG), a sodium salt of glutamic acid, have been reported to produce brain lesions and abnormal hormonal secretions in rats .

Metabolic Pathways

Glutamic acid is involved in several metabolic pathways. It serves as the precursor for the synthesis of the inhibitory gamma-aminobutyric acid (GABA) in GABAergic neurons . It is also involved in the biosynthesis of proteins .

Subcellular Localization

Glutamic acid is widely distributed throughout the cell, with high levels located on the Golgi complex and at presynaptic clusters . It is stored in vesicles at chemical synapses . When a nerve impulse reaches the synapse, glutamic acid is released into the synaptic cleft by exocytosis, where it can activate glutamate receptors in the next cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-glutamic acid can be synthesized through various methods. One common method involves the hydrolysis of proteins, where plant proteins such as gliadin yield substantial amounts of glutamic acid . Another method is through microbial fermentation, where glucose is broken down into fragments that are channeled into the tricarboxylic acid (TCA) cycle. The key precursor of glutamic acid in this process is α-ketoglutarate, which is converted into this compound through reductive amination with free ammonium ions .

Industrial Production Methods

In industrial settings, glutamic acid is often produced using microbial fermentation. This process involves the use of Corynebacterium glutamicum, which is known for its high glutamic acid-producing capacity. The fermentation process is influenced by factors such as carbon source, nitrogen source, growth factors, oxygen supply, and pH of the medium . Common carbon sources include glucose, sucrose, and molasses, while nitrogen sources include ammonium salts and urea .

Chemical Reactions Analysis

Types of Reactions

L-glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Transamination: Common reagents include α-ketoglutarate and transaminase enzymes.

    Decarboxylation: This reaction typically requires decarboxylase enzymes.

    Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired reaction.

Major Products

    Transamination: The major product is the corresponding α-ketoacid and a new amino acid.

    Decarboxylation: The major product is gamma-aminobutyric acid (GABA).

    Oxidation and Reduction: The products vary depending on the specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-glutamic acid is unique due to its dual role as both an excitatory neurotransmitter and a precursor for the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This dual functionality is not observed in similar compounds like glutamine and aspartic acid .

Properties

IUPAC Name

(2S)-2-aminopentanedioic acid
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUUTDBJXJRKMK-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Record name GLUTAMIC ACID
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Record name glutamic acid
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Related CAS

25513-46-6, Array
Record name Poly(L-glutamic acid)
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Record name Glutamic Acid [USAN:INN]
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DSSTOX Substance ID

DTXSID5020659
Record name L-Glutamic acid
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Molecular Weight

147.13 g/mol
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Physical Description

Liquid, White crystals or crystalline powder, Solid; [Merck Index] Colorless or white solid; [JECFA], Solid, White free-flowing, crystalline powder; Yeasty, bread-like aroma
Record name L-Glutamic acid
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Record name GLUTAMIC ACID
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Boiling Point

Sublimes at 175 °C
Record name GLUTAMIC ACID
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Solubility

Sparingly soluble in water; practically insoluble in ethanol or ether, In water, 8570 mg/L at 25 °C, Insoluble in methanol, ethanol, ether, acetone, cols glacial acetic acid and common neutral solvents., 8.57 mg/mL, Slight soluble in water and ether, Insoluble (in ethanol)
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Density

1.538 g/cu cm at 20 °C
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Vapor Pressure

Vapor pressure: 1.7X10-8 mm Hg at 25 °C /Extrapolated from liquid-phase temperatures to a solid at 25 °C/, <1.10X10-5 mm Hg at 20 °C (OECD Guideline 104 (Vapor Pressure Curve))
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Mechanism of Action

Glutamate activates both ionotropic and metabotropic glutamate receptors. The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead it is converted into L-glutamine, which the brain uses for fuel and protein synthesis. It is conjectured that glutamate is involved in cognitive functions like learning and memory in the brain, though excessive amounts may cause neuronal damage associated in diseases like amyotrophic lateral sclerosis, lathyrism, and Alzheimer's disease. Also, the drug phencyclidine (more commonly known as PCP) antagonizes glutamate at the NMDA receptor, causing behavior reminiscent of schizophrenia. Glutamate in action is extremely difficult to study due to its transient nature.
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Color/Form

Orthorhombic plates from dilute alcohol

CAS No.

56-86-0
Record name L-Glutamic acid
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Melting Point

213 °C (OECD Guideline 102 (Melting point / Melting Range))
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Synthesis routes and methods

Procedure details

An excipients solution is prepared according to a protocol similar to that of Preparation 3 using 0.02 g of methionine, 0.96 g of sucrose and 9.01 g of water for injection (WFI). 8.42 g of the previous excipients solution were added to 9.66 g of water for injection (WFI) and to 7.31 g of polymer P2 solution (46.7 mg/mL polymer P2 solution) obtained by the method described in Preparation 7. This solution was gently stiffed for at least 15 min at room temperature.
Quantity
0.02 g
Type
reactant
Reaction Step One
Name
sucrose
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
Quantity
9.01 g
Type
solvent
Reaction Step One
[Compound]
Name
previous excipients solution
Quantity
8.42 g
Type
reactant
Reaction Step Two
[Compound]
Name
polymer P2
Quantity
7.31 g
Type
reactant
Reaction Step Two
Name
Quantity
9.66 g
Type
solvent
Reaction Step Two
Name
Poly(Glutamic Acid)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-glutamic acid
Reactant of Route 2
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Reactant of Route 3
L-glutamic acid
Reactant of Route 4
L-glutamic acid
Reactant of Route 5
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Reactant of Route 6
L-glutamic acid

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